molecular formula C6H5FeO7 B1588432 Eisen(III)-citrat CAS No. 3522-50-7

Eisen(III)-citrat

Katalognummer: B1588432
CAS-Nummer: 3522-50-7
Molekulargewicht: 244.94 g/mol
InChI-Schlüssel: NPFOYSMITVOQOS-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ferric citrate is a complex formed upon binding any of the several conjugate bases derived from citric acid with ferric ions . It is used to control the phosphorus levels in the blood of patients with chronic kidney disease (CKD) who are on dialysis . Ferric citrate is also used to treat iron deficiency anemia in patients with CKD who are not on dialysis .


Synthesis Analysis

The synthesis of pharmaceutical grade ferric citrate involves a one-pot process. This process includes preparing a ferric hydroxide slurry followed by treatment with a citrate ion source .


Molecular Structure Analysis

Ferric citrate is a complex iron salt that contains two or more Fe (III) centers . X-ray absorption spectroscopy data indicate that ferric citrate consists of iron (III) complexed with one pyrophosphate and two citrate molecules in the solid state .


Chemical Reactions Analysis

Ferric citrate acts by forming an insoluble compound with phosphate present in the diet, thus minimizing its uptake by the digestive system . The ion in ferric citrate is reduced by exposure to light, especially blue and ultraviolet, to Fe2+ (ferrous) ion with concomitant oxidation of the carboxyl group adjacent to the hydroxyl, yielding carbon dioxide and acetonedicarboxylate .


Physical and Chemical Properties Analysis

Ferric citrate is orange or red-brown in color . Acidic salts, such as ferric citrate, are generally soluble in water .

Wissenschaftliche Forschungsanwendungen

Behandlung von Hyperphosphatämie bei chronischer Nierenerkrankung (CKD)

Eisen(III)-citrat hat sich als wirksam bei der Behandlung von Hyperphosphatämie bei Patienten mit nicht dialyseabhängiger CKD (NDD-CKD) erwiesen. Es wirkt als Phosphatbinder und reduziert den Serumphosphorspiegel deutlich stärker als Kontrollbehandlungen . Diese Anwendung ist entscheidend, da Hyperphosphatämie zu schwerwiegenden Komplikationen führen kann, darunter Herz-Kreislauf-Erkrankungen und Knochenerkrankungen.

Management von Eisenmangelanämie

In der gleichen Patientengruppe mit NDD-CKD wurde festgestellt, dass this compound die Eisenparameter verbessert, die Eisenspeicher und das Hämoglobinniveau erhöht . Dies ist besonders vorteilhaft für Patienten, die an Eisenmangelanämie leiden, einer häufigen Erkrankung bei CKD, die zu Müdigkeit und einer verringerten Lebensqualität führen kann.

Zellkulturmediumkomponente

In der wissenschaftlichen Forschung wird this compound als Bestandteil eines proteinfreien Mediums verwendet. Es dient als Ersatz für Transferrin in Maus-Hybridomkulturen, fördert die IgM-Produktion und stimuliert indirekt den Mitogen-aktivierten Proteinkinase (MAPK)-Signalweg . Diese Anwendung ist für die Untersuchung von Immunreaktionen und die Krebsforschung unerlässlich.

Onkologieforschung

This compound stimuliert indirekt MAPK, indem es hohe Spiegel des Amphiregulin-Onkoproteins in Darmkrebs begünstigt . Dies deutet auf eine mögliche Rolle in der Onkologieforschung hin, bei der das Verständnis der Pfade, die zur Krebsentwicklung führen, der Schlüssel zur Entwicklung neuer Therapien ist.

Wasseraufbereitungsprozesse

This compound wurde auf seine Verwendung in Vorwärtsosmose (FO)-Wasseraufbereitungsprozessen untersucht. FO ist vorteilhaft aufgrund seiner hohen Wassergewinnungsrate, minimierten Salzabwasserableitung, geringen Verstopfungsneigung und niedrigen Energieanforderungen . This compound kann eine Rolle bei der Verbesserung der Effizienz dieser Prozesse spielen.

Heterogene Katalyse

Untersuchungen haben gezeigt, dass this compound-Derivate, wie z. B. Zinkferrit, als heterogene Katalysatoren in verschiedenen organischen Transformationen verwendet werden . Diese Anwendung ist im Bereich der grünen Chemie von Bedeutung, wo die Entwicklung effizienter und wiederverwendbarer Katalysatoren Priorität hat.

Wirkmechanismus

Target of Action

Ferric citrate primarily targets two key areas in the body: the gastrointestinal tract and the blood. In the gastrointestinal tract, ferric citrate binds to dietary phosphates, forming ferric phosphate . In the blood, ferric citrate is absorbed by divalent metal transporter-1 and reduced to ferrous iron by ferrireductase and cytochrome b reductase 1 .

Mode of Action

Ferric citrate interacts with its targets in a unique way. In the gastrointestinal tract, ferric citrate binds to dietary phosphates to form ferric phosphate, an insoluble compound . This compound is then excreted in fecal matter . In the blood, ferric citrate is absorbed and reduced to ferrous iron, which is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .

Biochemical Pathways

The action of ferric citrate affects several biochemical pathways. The binding of ferric citrate to dietary phosphates in the gastrointestinal tract reduces the absorption of phosphates, thereby controlling serum phosphorus levels . The absorption and reduction of ferric citrate in the blood increase iron levels, which can help treat iron deficiency anemia .

Pharmacokinetics

The pharmacokinetics of ferric citrate involve its absorption, distribution, metabolism, and excretion (ADME). Ferric citrate is absorbed from the gastrointestinal tract and reduced to ferrous iron . It is then distributed in the body, stored in ferritin, and transported into the blood .

Result of Action

The action of ferric citrate results in two main effects. First, it controls serum phosphorus levels in adults with chronic kidney disease who require dialysis .

Action Environment

The action, efficacy, and stability of ferric citrate can be influenced by various environmental factors. For instance, the presence of dietary phosphates in the gastrointestinal tract is necessary for ferric citrate to bind and form ferric phosphate . Additionally, the presence of certain enzymes and transporters in the blood is necessary for the absorption and reduction of ferric citrate .

Zukünftige Richtungen

Ferric citrate has been approved as a phosphate binder for the control of serum phosphate levels in adult CKD patients treated with dialysis and as an iron replacement product for the treatment of iron deficiency anemia in adult CKD patients not treated with dialysis . Future research may focus on the long-term effects associated with the cardiovascular system .

Biochemische Analyse

Biochemical Properties

Ferric citrate is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, ferric citrate is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous iron by ferrireductase and cytochrome b reductase 1 . Ferric citrate is also known to interact with ferroportin, a protein that transports iron across cell membranes .

Cellular Effects

Ferric citrate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, ferric citrate can increase cellular levels of the onco-protein amphiregulin and its receptor (EGFr), which in turn stimulates the activation of the MAP kinase ERK . It also has an impact on serum phosphorus levels in adults with chronic kidney disease .

Molecular Mechanism

The molecular mechanism of ferric citrate involves its interactions with biomolecules and its influence on gene expression. Ferric citrate forms a complex with phosphate in the diet, which reduces the absorption of phosphate by the digestive system . It also interacts with the divalent metal transporter-1 and ferroportin for its absorption and transport .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, ferric citrate has shown to have long-term effects on cellular function. For instance, ferric citrate treatment has been observed to raise transferrin saturation, serum ferritin, and hemoglobin levels, compared with placebo in non-dialysis-dependent CKD patients .

Dosage Effects in Animal Models

The effects of ferric citrate vary with different dosages in animal models. For example, in a study with mice globally deficient for transmembrane serine protease 6 (TMPRSS6), ferric citrate administration improved hemoglobin levels .

Metabolic Pathways

Ferric citrate is involved in several metabolic pathways. It interacts with enzymes such as divalent metal transporter-1 and ferrireductase, which are involved in iron metabolism . Ferric citrate also contributes to the metabolism of iron by some organisms .

Transport and Distribution

Ferric citrate is transported and distributed within cells and tissues. It is absorbed from the gastrointestinal tract by divalent metal transporter-1 and transported into the blood by ferroportin 1 . Ferric citrate is also transported into the xylem by the MATE family member FERRIC REDUCTASE DEFECTIVE 3 (FRD3) transporter .

Subcellular Localization

It is known that ferric citrate is involved in iron transport across cell membranes, suggesting that it may be localized to the cell membrane .

Eigenschaften

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFOYSMITVOQOS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FeO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3522-50-7 (Parent), Array
Record name Ferric citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0037657
Record name Iron(III) citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2338-05-8, 3522-50-7, 28633-45-6
Record name Ferric citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338058
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ferric citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028633456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron(III) citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0037657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(III) citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.488
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Citric acid, iron(3+) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FERRIC CITRATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63G354M39Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferric citrate
Reactant of Route 2
Ferric citrate
Reactant of Route 3
Ferric citrate
Reactant of Route 4
Ferric citrate
Reactant of Route 5
Ferric citrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ferric citrate
Customer
Q & A

Q1: How does ferric citrate exert its phosphate-binding effect?

A1: Ferric citrate acts as a phosphate binder primarily within the gastrointestinal tract. [] The ferric iron in ferric citrate binds to dietary phosphate, forming insoluble complexes that are poorly absorbed and subsequently excreted in the feces. [] This mechanism effectively reduces the absorption of dietary phosphorus, thereby lowering serum phosphate levels. []

Q2: What are the downstream effects of ferric citrate's iron absorption?

A2: Aside from its phosphate-binding properties, ferric citrate serves as an iron source. [] Following oral administration, a portion of the iron from ferric citrate is absorbed and transported throughout the body bound to transferrin. [] This absorbed iron contributes to the synthesis of essential molecules such as hemoglobin, myoglobin, and various enzymes. [] The increase in iron stores can ameliorate iron deficiency anemia, a common comorbidity in CKD patients. []

Q3: What is the molecular formula and weight of ferric citrate?

A3: Ferric citrate exists in various forms with different hydration states. One common form is ferric citrate dihydrate, with a molecular formula of C6H5FeO7 · 2H2O and a molecular weight of 295.03 g/mol. []

Q4: Is there any spectroscopic data available for ferric citrate?

A4: While the provided research papers primarily focus on the clinical aspects of ferric citrate, spectroscopic data can be obtained through techniques like infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. These techniques can elucidate the structural features and identify characteristic functional groups within the ferric citrate molecule.

Q5: Does ferric citrate exhibit any catalytic properties?

A5: While ferric citrate is primarily known for its phosphate-binding and iron-supplementing properties, [] iron compounds can potentially act as catalysts in certain chemical reactions. Further investigation is needed to determine if ferric citrate exhibits any significant catalytic activity and its potential applications in this domain.

Q6: How does modifying the structure of ferric citrate affect its phosphate-binding affinity?

A6: While the provided research doesn't delve into specific structural modifications of ferric citrate, [] it's reasonable to hypothesize that alterations in the citrate ligand or the iron coordination sphere could impact its phosphate-binding affinity. Computational modeling and in vitro binding assays can be valuable tools for exploring SAR and optimizing the structure of ferric citrate for enhanced phosphate binding.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.